- Deprotonative zincation of heteroaromatics using ZnI2 and tert-Bu-P4 base, Heterocycles, 2008, 76(2), 1057-1060

Cas no 950890-11-6 (4-iodopyridazine)

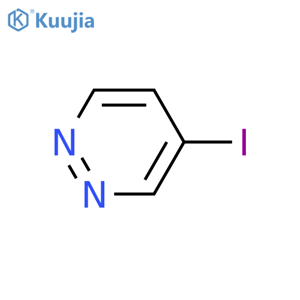

4-iodopyridazine structure

Product Name:4-iodopyridazine

CAS No:950890-11-6

Molecular Formula:C4H3IN2

Molecular Weight:205.984492540359

MDL:MFCD32661902

CID:1122885

PubChem ID:68594268

4-iodopyridazine Properties

Names and Identifiers

-

- 4-iodo-Pyridazine

- 4-IODOPYRIDAZINE

- 4-Iodopyridazine (ACI)

- SY320763

- SCHEMBL23314880

- MFCD13190291

- 950890-11-6

- DA-39287

- KQZAOLAXMCMTGK-UHFFFAOYSA-N

- AB70137

- G65023

- SCHEMBL3319474

-

- MDL: MFCD32661902

- InChIKey: KQZAOLAXMCMTGK-UHFFFAOYSA-N

- Inchi: 1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H

- SMILES: IC1C=CN=NC=1

Computed Properties

- Exact Mass: 205.93410g/mol

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 0

- Monoisotopic Mass: 205.93410g/mol

- Heavy Atom Count: 7

- Complexity: 57.7

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 0

- Topological Polar Surface Area: 25.8Ų

4-iodopyridazine Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P019GH6-100mg |

4-Iodopyridazine |

950890-11-6 | 95% | 100mg |

$161.00 | ||

| A2B Chem LLC | AV20074-100mg |

4-Iodopyridazine |

950890-11-6 | 95% | 100mg |

$165.00 | ||

| Aaron | AR019GPI-100mg |

4-iodopyridazine |

950890-11-6 | 98% | 100mg |

$144.00 | 2025-02-13 | |

| Alichem | A029185109-1g |

4-Iodopyridazine |

950890-11-6 | 95% | 1g |

$1326.13 | 2023-08-31 | |

| Ambeed | A813948-100mg |

4-Iodopyridazine |

950890-11-6 | 95% | 100mg |

$262.0 | 2025-03-05 | |

| Chemenu | CM391361-100mg |

4-iodopyridazine |

950890-11-6 | 95%+ | 100mg |

$319 | 2023-03-07 | |

| Crysdot LLC | CD11005313-1g |

4-Iodopyridazine |

950890-11-6 | 95+% | 1g |

$918 | ||

| eNovation Chemicals LLC | D658419-500mg |

4-iodo-Pyridazine HCl salt |

950890-11-6 | 95% | 500mg |

$765 | 2022-09-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100MG |

4-iodopyridazine |

950890-11-6 | 95% | 100MG |

¥ 1,339.00 | 2023-04-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226092-1g |

4-Iodopyridazine |

950890-11-6 | 95% | 1g |

¥6595.0 | 2024-04-17 |

4-iodopyridazine Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Zinc iodide , N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran ; 1 h, -78 °C → rt

1.2 Reagents: Iodine

1.2 Reagents: Iodine

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: 5,10-Dichloro-5,10-dihydroboranthrene Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 0 °C → -78 °C

1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C

1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C

Reference

- Lewis Acid Directed Regioselective Metalations of Pyridazine, Angewandte Chemie, 2019, 58(27), 9244-9247

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Isoamyl nitrite , Iodine , Potassium iodide , Cuprous iodide Solvents: 1,2-Dimethoxyethane ; 2 h, 70 °C

Reference

- Preparation of pyrrolidine-3-carboxamide derivatives as antiviral agents and related uses, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 0 °C

1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C

1.3 2 h, rt

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C

1.3 2 h, rt

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

Reference

- Synthesis of 2,5-diiodopyrazine by deprotonative dimetalation of pyrazine, Synthesis, 2008, (24), 4033-4035

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium , Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

Reference

- Deprotonative cadmation of functionalized aromatics, Chemical Communications (Cambridge, 2008, (42), 5375-5377

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine , 2,2,6,6-Tetramethylpiperidine , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 2 h, reflux

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux

1.4 Reagents: Sodium thiosulfate Solvents: Water

1.2 2 h, reflux

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux

1.4 Reagents: Sodium thiosulfate Solvents: Water

Reference

- Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline, Journal of Organic Chemistry, 2007, 72(17), 6602-6605

4-iodopyridazine Raw materials

4-iodopyridazine Preparation Products

950890-11-6 (4-iodopyridazine) Related Products

- 153039-17-9(4-Boc-amino-2,2-dimethylbutyric acid)

- 175204-11-2(2-Fluoro-6-(4-methylphenyl)sulphanylbenzonitrile (~97%))

- 162848-22-8(5-Bromo-4-methoxy-thiophene-3-carbonyl Chloride)

- 18368-66-6(3-methyl-1,2-dihydropyridine-2-thione)

- 133556-24-8(ACID ORANGE 154)

- 195062-61-4(4-Chlorophenylboronic acid, pinacol ester)

- 18999-45-6(3-(1H-Imidazol-1-yl)propanoic acid)

- 16096-33-6(1-Phenyl-1H-indole)

- 163887-48-7(D-Tyrosinamide,D-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-isoleucyl-D-threonyl-L-arginyl-L-glutaminyl-L-arginyl-(9CI))

- 103889-87-8(Benzeneacetic acid, a-amino-3,5-dimethoxy-, (S)- (9CI))

Recommended suppliers

Amadis Chemical Company Limited

(CAS:950890-11-6)4-iodopyridazine

Purity:99%/99%/99%

Quantity:100mg/250mg/1g

Price($):214.0/364.0/979.0